2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid
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Overview
Description
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
Cyclohexaneacetic acid: Lacks the amino group, resulting in different chemical and biological properties.
2-(1-Amino-2-methylcyclohexyl)acetic acid: Similar structure but with only one methyl group, leading to differences in steric effects and reactivity.
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid: Contains a cyclopentane ring instead of a cyclohexane ring, affecting its conformational flexibility and interactions
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-9(2)5-3-4-6-10(9,11)7-8(12)13/h3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
WIQJVINXDVVXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.